molecular formula C6H12O6 B135350 L-Gulose CAS No. 6027-89-0

L-Gulose

Cat. No. B135350
CAS RN: 6027-89-0
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-JGWLITMVSA-N
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Description

GDP-Mannose 3′,5′-Epimerase and L-Gulose Biosynthesis

GDP-Mannose 3′,5′-Epimerase is a key enzyme in the biosynthesis of vitamin C in plants, catalyzing the reversible epimerization of GDP-d-mannose. This enzyme is involved in the formation of GDP-L-gulose, which is a putative intermediate in the de novo biosynthesis of vitamin C. The enzyme's activity is regulated by various factors, including competitive inhibitors like GDP and GDP-d-glucose, and is influenced by the redox state of the cell and stress conditions. The presence of Hsp70 heat-shock proteins suggests a role in folding and regulation of the epimerase. L-Gulose and L-gulono-1,4-lactone are considered direct precursors of L-ascorbic acid in plant cells, indicating a potential L-gulose pathway for vitamin C biosynthesis .

Gulose in Glycoproteins

L-Gulose has been identified as a component of the glycoprotein SSG 185 in the extracellular matrix of the green alga Volvox carteri. It occupies a terminal position in the saccharide chain of a hydroxyproline-rich glycopeptide derived from this glycoprotein .

Synthesis of L-Gulose

The synthesis of L-Gulose from D-gluconolactone has been achieved with a yield of 47%. The process involved the cleavage of acetonides and oxidative degradation, highlighting the importance of specific reactions in the synthesis of L-gulose and L-xylose . Additionally, 1,6-Anhydro-β-L-hexopyranoses have been used as building blocks for the synthesis of L-gulosamine and L-altrose derivatives, demonstrating the versatility of L-gulose in synthetic chemistry .

Whole-Cell Biosynthesis of L-Gulose

An efficient biosynthesis method for L-Gulose has been developed by coupling mannitol-1-dehydrogenase with NADH oxidase in E. coli cells. This approach has shown potential for practical, efficient, and environmentally friendly biosynthesis of L-gulose, which is a rare sugar with pharmaceutical applications .

Reactivity and Synthesis of L-Gulose Derivatives

Research into the reactivity of L-gulose and L-guluronic acid building blocks has provided insights into the glycosylation reactions involving these sugars. The studies have shown that the gulosyl C4-OH group is a relatively poor nucleophile and that the conformational behavior of the synthons is crucial for the outcome of glycosylation reactions . Furthermore, the stereoselective synthesis of L-guluronic acid alginates has been explored, revealing an intrinsic preference of gulose for the formation of 1,2-cis-glycosidic bonds .

Stereoselective and Protecting Group Free Synthesis

A stereoselective synthesis of D,L-gulose has been described, utilizing a multicomponent enyne cross metathesis-hetero Diels-Alder reaction. This method allows the formation of the pyran ring from commercially available substrates in a single step without the use of protecting groups, enhancing atom economy .

Biosynthetic Mechanism in Archaea

The biosynthetic mechanism of L-gulose in the main polar lipids of Thermoplasma acidophilum has been studied, revealing a stepwise stereochemical inversion from D-glucose. The process resembles the biosynthesis of ascorbic acid in plants, suggesting a possible evolutionary link .

Synthesis of L-Gulose Derivatives

The synthesis of 6-deoxy-3-O-methyl-D-gulose and L-acofriose (6-deoxy-3-O-methyl-L-mannose) has been achieved through a series of reactions involving methylation, partial hydrolysis, and reductive ring-opening. These syntheses provide access to derivatives of L-gulose for further study and potential applications .

Scientific Research Applications

Biosynthesis and Production

L-Gulose is a rare sugar with potential applications in pharmaceuticals, including as a building block for anticancer drugs like bleomycin and nucleoside-based antivirals. However, its high cost and preparative challenges have limited its practical use. Recent studies have focused on improving the efficiency of L-gulose biosynthesis. An approach involving the coupling of mannitol-1-dehydrogenase with NADH oxidase in E. coli cells has shown promising results, enabling efficient and environmentally friendly biosynthesis from cheap d-sorbitol with a volumetric productivity of 5.5 g/L/day (Zhang et al., 2021). Another innovative method utilizes a wheat-bran culture extract of Penicillium sp. KU-1 for the oxidation of d-sorbitol to produce L-gulose, achieving a high production yield of approximately 94% (Kuroishikawa et al., 2021).

Enzymatic Synthesis and Potential Applications

The biosynthetic mechanism of L-gulose in organisms such as Thermoplasma acidophilum has been studied, revealing a pathway from D-glucose involving stereochemical inversion, which might bear resemblance to plant ascorbic acid biosynthesis (Yamauchi & Nakayama, 2013). Additionally, L-gulose synthesis from d-gluconolactone provides a method for producing this rare sugar, highlighting its importance in the synthesis of pharmaceutical compounds like bleomycin A2 (Yang et al., 2002).

Implications in Plant Biology and Vitamin C Biosynthesis

Research on the GDP-mannose-3',5'-epimerase enzyme, which catalyzes the production of GDP-L-gulose, a precursor for vitamin C biosynthesis in plants, suggests a complex regulatory mechanism that could control the carbon flux into the vitamin C pathway in response to the cell's redox state and other factors (Major, Wolucka, & Naismith, 2005). This highlights the potential for L-gulose and its derivatives in understanding and manipulating plant metabolic pathways, including ascorbate biosynthesis, offering insights into the regulatory mechanisms underlying vitamin C production in plants and possibly leading to new strategies for enhancing nutritional content in crops.

Safety And Hazards

L-Gulose is considered toxic and a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342718
Record name L-Gulose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Gulose

CAS RN

6027-89-0
Record name L-Gulose
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Record name L-Gulose
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Record name L-Gulose
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Record name L-gulose
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Record name GULOSE, L-
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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